molecular formula C25H21BrN2O2 B7713198 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7713198
M. Wt: 461.3 g/mol
InChI Key: TZKDJUAJORWSSA-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In animal models, it has been shown to inhibit tumor growth and prolong survival. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its potential as a lead compound for the development of new anticancer and Alzheimer's disease drugs. Its ability to inhibit the activity of topoisomerase II and acetylcholinesterase makes it a promising candidate for drug discovery. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of its potential use in combination with other anticancer or Alzheimer's disease drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-bromo-N-(m-tolyl)benzamide with 2-hydroxy-8-methylquinoline in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied for its potential applications in medicinal chemistry, specifically as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer, by inducing apoptosis and cell cycle arrest. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

2-bromo-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-7-5-10-20(13-16)28(25(30)21-11-3-4-12-22(21)26)15-19-14-18-9-6-8-17(2)23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDJUAJORWSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide

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